N-(Methyl-d3)-indazole-5-boronic acid
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Overview
Description
N-(Methyl-d3)-indazole-5-boronic acid is a boronic acid derivative that features a deuterated methyl group attached to an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methyl-d3)-indazole-5-boronic acid typically involves the introduction of a boronic acid group to the indazole ring. One common method involves the reaction of indazole with a boronic acid derivative under specific conditions. The deuterated methyl group can be introduced using deuterated reagents such as deuterated methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(Methyl-d3)-indazole-5-boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a wide range of functionalized indazole derivatives.
Scientific Research Applications
N-(Methyl-d3)-indazole-5-boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used in the development of probes and sensors for biological studies, leveraging its boronic acid group for binding to diols and other biomolecules.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.
Industry: The compound is used in material science for the development of advanced materials, including polymers and nanomaterials with specific properties.
Mechanism of Action
The mechanism of action of N-(Methyl-d3)-indazole-5-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The indazole ring can also participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(Methyl-d3)-indazole-5-boronic acid include:
Indazole-5-boronic acid: Lacks the deuterated methyl group but shares the boronic acid functionality.
N-Methyl-indazole-5-boronic acid: Contains a non-deuterated methyl group.
Indazole-5-boronic acid derivatives: Various derivatives with different substituents on the indazole ring.
Uniqueness
The uniqueness of this compound lies in its deuterated methyl group, which can provide advantages in certain applications, such as improved stability and altered metabolic pathways in biological systems. This makes it a valuable tool in research areas where isotopic labeling is beneficial.
Properties
IUPAC Name |
[1-(trideuteriomethyl)indazol-5-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-11-8-3-2-7(9(12)13)4-6(8)5-10-11/h2-5,12-13H,1H3/i1D3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZFXDGMBDJLHR-FIBGUPNXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(N=C2)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C=C(C=C2)B(O)O)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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